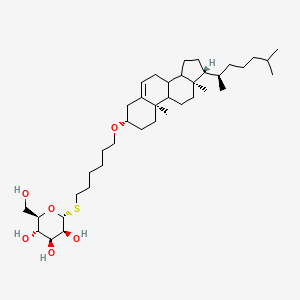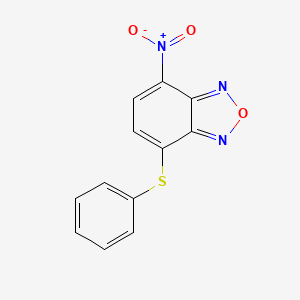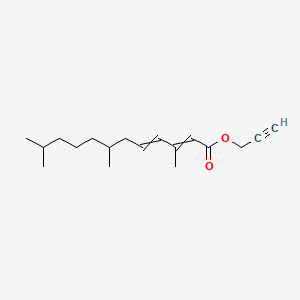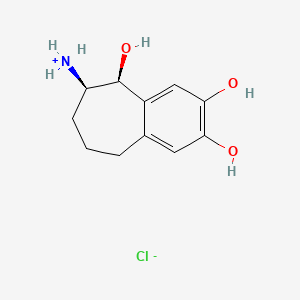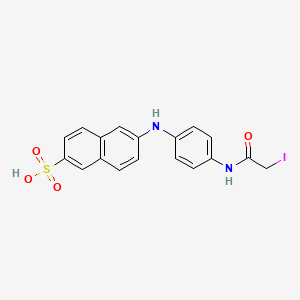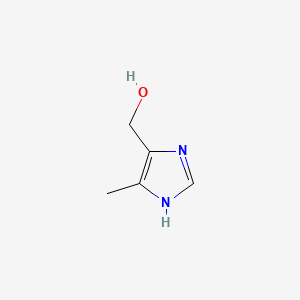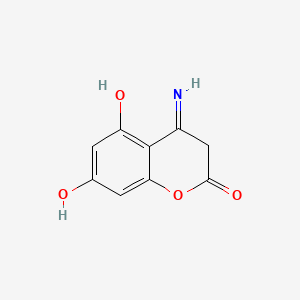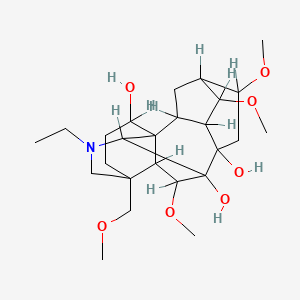
Delsoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delsoline is an alkaloid compound derived from the roots of Aconitum monticola. It is characterized by a lycoctonine nucleus with several functional groups, including an α-hydroxy group at C3, an α-methoxy group at C10, β-methoxy groups at C6 and C15, an α-glycol system at C7 and C8, and a methoxy group at C19
Applications De Recherche Scientifique
Delsoline has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure and functional groups make it a valuable compound for studying alkaloid chemistry and developing new pharmaceuticals. In medicine, this compound and its derivatives are investigated for their potential therapeutic effects, including analgesic and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Delsoline involves several steps, starting from the extraction of the alkaloid from the roots of Aconitum monticola. The process includes purification and isolation techniques to obtain the pure compound. Specific synthetic routes and reaction conditions for this compound are not widely documented, but general methods for alkaloid extraction and purification can be applied.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction from plant sources, followed by purification using chromatography techniques. The scalability of this process depends on the availability of the plant material and the efficiency of the extraction and purification methods.
Analyse Des Réactions Chimiques
Types of Reactions: Delsoline undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, with p-toluenesulfonyl chloride, this compound forms anhydroacomonine, which can be further oxidized to form anhydrosecodesmethanolacomonine .
Common Reagents and Conditions:
Oxidation: Potassium permanganate or periodic acid can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenation reactions can be performed using halogen acids or halogenating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as anhydroacomonine and anhydrosecodesmethanolacomonine .
Mécanisme D'action
The mechanism of action of Delsoline involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity. For example, this compound’s α-hydroxy and methoxy groups may play a role in its binding affinity and biological activity .
Comparaison Avec Des Composés Similaires
Delsoline is structurally similar to other alkaloids derived from Aconitum species, such as songorine, songaramine, and norsongorine . These compounds share a lycoctonine nucleus but differ in their functional groups and overall structure. This compound’s unique combination of functional groups, including the α-glycol system and multiple methoxy groups, distinguishes it from these related alkaloids and contributes to its specific chemical and biological properties.
Conclusion
This compound is a fascinating alkaloid with a complex structure and diverse chemical properties. Its preparation, chemical reactions, and scientific applications make it a valuable compound for research and potential therapeutic use. Understanding its mechanism of action and comparing it with similar compounds further highlights its uniqueness and potential in various fields.
Propriétés
Formule moléculaire |
C25H41NO7 |
|---|---|
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol |
InChI |
InChI=1S/C25H41NO7/c1-6-26-11-22(12-30-2)8-7-16(27)24-14-9-13-15(31-3)10-23(28,17(14)18(13)32-4)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3 |
Clé InChI |
JVBLTQQBEQQLEV-UHFFFAOYSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC |
SMILES canonique |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC |
Synonymes |
delsoline |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


